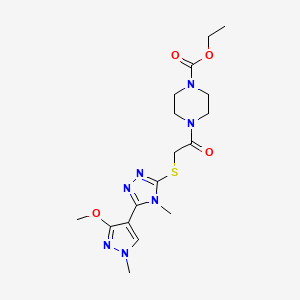![molecular formula C11H14F3N3O3 B2960313 2-{[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]oxy}-1-morpholino-1-ethanone CAS No. 477711-97-0](/img/structure/B2960313.png)
2-{[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]oxy}-1-morpholino-1-ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]oxy}-1-morpholino-1-ethanone is a chemical compound known for its intriguing structural features and versatile properties. It contains a pyrazole ring, a trifluoromethyl group, and a morpholino-ethanone framework. These functional groups provide the compound with unique characteristics, making it a valuable subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 2-{[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]oxy}-1-morpholino-1-ethanone typically involves several steps:
Formation of the Pyrazole Ring: : This can be achieved through cyclization reactions of suitable precursors. The pyrazole ring is often synthesized by reacting hydrazines with α, β-unsaturated ketones.
Introduction of the Trifluoromethyl Group: : This step can be performed via trifluoromethylation reactions. Trifluoromethyl iodide or trifluoromethyl sulfonates can be used as sources of the trifluoromethyl group.
Coupling with Morpholino-ethanone: : The final step involves coupling the functionalized pyrazole with morpholino-ethanone. This can be achieved using standard coupling reagents such as N, N'-carbonyldiimidazole (CDI) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Industrial Production Methods
Industrial production often scales up these steps using more efficient and cost-effective methods, such as:
Optimized solvent systems to enhance reaction yields.
Continuous flow reactors to maintain consistent reaction conditions.
Utilizing cheaper, more available raw materials to lower production costs.
Chemical Reactions Analysis
Types of Reactions it Undergoes
The compound can undergo several types of reactions:
Oxidation: : Under the right conditions, the pyrazole ring can be oxidized to form various oxidized derivatives.
Reduction: : The carbonyl group in the ethanone framework can be reduced to form corresponding alcohols.
Substitution: : The trifluoromethyl group and pyrazole ring can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Peroxides and oxygen gas.
Reduction: : Catalytic hydrogenation or metal hydrides.
Substitution: : Electrophiles like alkyl halides, nucleophiles like amines.
Major Products Formed
Oxidation: : Oxidized pyrazole derivatives.
Reduction: : Alcohols and amines.
Substitution: : Substituted pyrazole derivatives.
Scientific Research Applications
In Chemistry
The compound is used as a building block for synthesizing more complex molecules and studying reactivity patterns due to its diverse functional groups.
In Biology
It has potential as a molecular probe for studying biological systems, given its unique chemical structure.
In Medicine
Researchers are exploring its potential as a therapeutic agent due to its ability to interact with specific molecular targets.
In Industry
It may be used in the development of materials with special properties, such as advanced polymers or coatings.
Mechanism of Action
The Mechanism by which the Compound Exerts its Effects
The compound’s effects are determined by its interactions at the molecular level. Its trifluoromethyl group is highly electronegative, which can influence electronic distributions and reactivity of the molecule.
Molecular Targets and Pathways Involved
The exact molecular targets and pathways depend on the specific application. For instance, in medicinal chemistry, it may target enzymes or receptors to exert therapeutic effects.
Comparison with Similar Compounds
Comparison with Other Similar Compounds
Comparing with other pyrazole-containing compounds:
2-{[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]oxy}-1-morpholino-1-ethanone: : Slightly different positioning of the functional groups can lead to different reactivity patterns and applications.
1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid: : Absence of the morpholino group impacts its solubility and interaction with biological targets.
4-{[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]thio}-1-morpholino-1-ethanone: : Substitution of oxygen with sulfur alters the electronic and steric properties significantly.
These comparisons highlight how subtle changes in structure can influence the physical and chemical properties of the compounds.
There you go! That’s your deep dive into the world of 2-{[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]oxy}-1-morpholino-1-ethanone, complete with all the good bits. Hope this article hits the spot. What do you think?
Properties
IUPAC Name |
2-[1-methyl-5-(trifluoromethyl)pyrazol-3-yl]oxy-1-morpholin-4-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F3N3O3/c1-16-8(11(12,13)14)6-9(15-16)20-7-10(18)17-2-4-19-5-3-17/h6H,2-5,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPNCOWOERINWRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)OCC(=O)N2CCOCC2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14F3N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
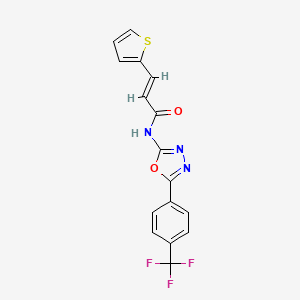
![(E)-N,N-dimethyl-N'-[7-(5-methylfuran-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]methanimidamide](/img/structure/B2960233.png)
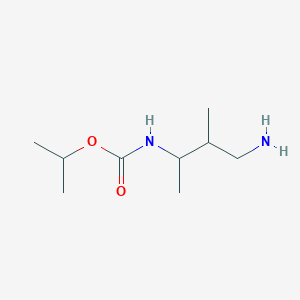
![N-[5-(4-methoxybenzyl)-1,3-thiazol-2-yl]-2,5-dimethylfuran-3-carboxamide](/img/structure/B2960235.png)

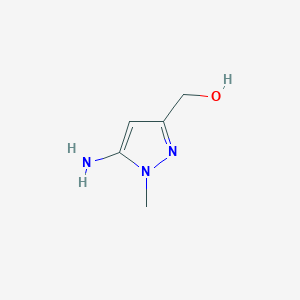
![8-(2,4-dimethylphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2960241.png)
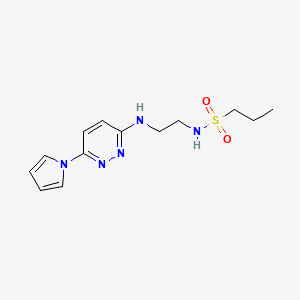
![9-[4-methoxy-3-(2-propynyloxy)phenyl]-6,9-dihydro[1,3]dioxolo[4,5-g]furo[3,4-b]quinolin-8(5H)-one](/img/structure/B2960243.png)
![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide](/img/structure/B2960247.png)
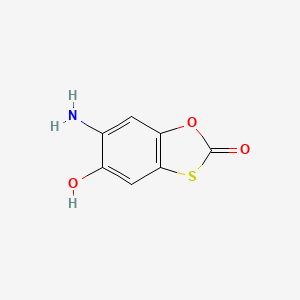
![(3E)-3-[(4-methoxyphenyl)imino]-1-methyl-2,3-dihydro-1H-indol-2-one](/img/structure/B2960249.png)
![N-benzyl-2-[1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-N,4-dimethyl-1,3-thiazole-5-carboxamide](/img/structure/B2960250.png)
